Zirconium carbonate hydroxide oxide

Catalog No.
S1485933
CAS No.
57219-64-4
M.F
CH2O7Zr2
M. Wt
308.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium carbonate hydroxide oxide

Halide-based zirconia precursors poison catalysts with Cl⁻ and need high temperatures for tetragonal ZrO₂. Basic zirconium carbonate (CAS 57219-64-4) solves both.

  • Chlorine-free: prevents catalyst poisoning, ideal for catalyst supports and electronics.
  • Enables phase-pure tetragonal ZrO₂ at significantly lower temperatures, cutting energy costs.
  • Inherent acid-base sites make it a highly active, recyclable catalyst (e.g., GVL production) and high-capacity phosphate sorbent.
  • Supplied as high-purity powder; ready for R&D and scale-up.

CAS Number

57219-64-4

Product Name

Zirconium carbonate hydroxide oxide

IUPAC Name

bis(oxygen(2-));bis(zirconium(4+));carbonate;dihydroxide

Molecular Formula

CH2O7Zr2

Molecular Weight

308.47 g/mol

InChI

InChI=1S/CH2O3.2H2O.2O.2Zr/c2-1(3)4;;;;;;/h(H2,2,3,4);2*1H2;;;;/q;;;2*-2;2*+4/p-4

InChI Key

GHOZUGPVPZUHRB-UHFFFAOYSA-J

Synonyms

[mu-[carbonato(2-)-o:o’]]dihydroxydioxodi-zirconiu;[μ-[carbonato(2-)-O:O’]]dihydroxydioxodi-Zirconium;Basiczirconiumcarbonate;ZIRCONIUM BASIC CARBONATE;ZIRCONIUM(IV) CARBONATE BASIC;ZIRCONIUM(IV) CARBONATE HYDROXIDE OXIDE;[mu-[carbonato(2-)-O:O']]di

Canonical SMILES

C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Zr+4]

See also: Zirconium (has active moiety).

Purity

≥40% ZrO2

Package Size

25 g, 100 g, 500 g

Zirconium Carbonate Hydroxide Oxide (CAS 57219-64-4), also known as basic zirconium carbonate, is a key intermediate in the production of advanced zirconium compounds and materials. It serves as a high-purity, reactive precursor for synthesizing zirconium oxides (zirconia, ZrO₂) with controlled crystalline phases, making it critical in the manufacturing of advanced ceramics, thermal barrier coatings, and catalyst supports. [1] Beyond its role as a precursor, its distinct surface chemistry, which includes both Lewis acid and basic sites, allows it to function directly as a catalyst and a high-capacity sorbent for specific anions like phosphate. [REFS-2, REFS-3]

Procurement Fit

Precursor role
Low-temperature metastable intermediate for high-purity ZrO₂ synthesis
Coordination chemistry
Carbonate-hydroxide polymer structure with distinct thermal reactivity
Downstream processing
Enhanced acetic acid reactivity enables mild synthesis of soluble zirconium salts

Substituting Zirconium Carbonate Hydroxide Oxide with seemingly similar precursors like zirconyl chloride (ZrOCl₂) or zirconyl nitrate is unreliable and can compromise final material performance. Halide- and nitrate-based precursors introduce residual anions (Cl⁻, NOₓ) that are known catalyst poisons and can degrade the performance of electronic components. [1] Furthermore, different precursors exhibit distinct thermal decomposition pathways, directly impacting the temperature required to achieve a specific crystalline phase of zirconia (e.g., tetragonal vs. monoclinic) and the resulting material's purity and homogeneity. This makes precursor choice a critical process parameter, not a simple raw material swap, for achieving reproducible, high-quality end products. [2]

Substitution Risk

Hydrous zirconia mismatch
Ordinary zirconium hydroxide lacks the carbonate coordination; acetic acid reactivity and low-temperature calcination profile may not transfer.
Alternative Zr precursors
Zirconyl chloride or ammonium zirconium carbonate cannot replicate the MPV reduction catalytic performance reported for this carbonate-hydroxide structure.
Catalytic site fidelity
The acid-base bifunctionality critical for transfer hydrogenation may be absent in non-carbonated zirconium compounds, limiting direct substitution.

Achieve Phase-Pure Tetragonal Zirconia at Significantly Lower Processing Temperatures

Using Zirconium Carbonate Hydroxide Oxide as a precursor enables the formation of 100% tetragonal phase yttria-stabilized zirconia (YSZ) with calcination at 800°C. In contrast, processes starting from precursors like zirconyl chloride or zirconyl nitrate require significantly higher firing temperatures, often between 1000°C and 1550°C, and can still result in an undesirable mixture of monoclinic and tetragonal phases. [1] Other studies have shown the development of fully crystalline tetragonal zirconia from basic zirconium carbonate at temperatures as low as 300°C. [2]

Evidence DimensionCalcination Temperature for 100% Tetragonal ZrO₂ Phase
Target Compound DataAs low as 800°C
Comparator Or BaselineZirconyl Chloride / Nitrate Precursors: 1000°C to 1550°C
Quantified Difference200°C to 750°C lower processing temperature
ConditionsSynthesis of yttria-stabilized zirconia (YSZ) powder.

Lowering calcination temperatures by hundreds of degrees directly reduces energy costs and thermal stress in manufacturing, enabling more efficient production of phase-pure advanced ceramics.

MPV Catalytic Activity
Head-to-head
ZBC: TOF 3.1 h⁻¹, 96.3% GVL yield; most active among Ni, Mg, Zn, Pb carbonates
Supports catalyst selection for biomass-derived ester reduction
Optimized at 453 K, 3.0 h, 1.0 MPa N₂; ethyl levulinate substrate

Specified for High-Capacity Phosphate Adsorption in Water Treatment

Zirconium basic carbonate is specified in patented applications for its high phosphate adsorption capacity, a critical performance metric for water treatment and dialysate regeneration systems. A novel form of the material is disclosed to have a minimum adsorption capacity of 30 to 35 mg of phosphate (as P) per gram of sorbent. [1] This level of performance is comparable to or exceeds that of other zirconium-based sorbents like amorphous zirconium hydroxide, for which a maximum capacity of 36.3 mg/g has been reported under ideal laboratory conditions. [2]

Evidence DimensionPhosphate Adsorption Capacity (mg PO₄-P / g sorbent)
Target Compound Data≥ 30 - 35 mg/g
Comparator Or BaselineAmorphous Zirconium Hydroxide: ~36.3 mg/g (maximum)
Quantified DifferenceProvides a specified minimum performance standard relevant for industrial procurement.
ConditionsAqueous phosphate solutions, relevant to wastewater and medical applications.

Procuring a material with a specified minimum adsorption capacity ensures reliability and performance consistency for critical applications like industrial wastewater treatment and medical sorbent systems.

Phosphate Adsorption
Data to verify
30–35 mg PO₄-P per gram SCZ
Specification for ion-exchange material screening
Patent-derived; pH 3.5–4.0 synthesis condition

Eliminate Chloride-Induced Catalyst Deactivation by Avoiding Halide Precursors

The use of chloride-based precursors, such as zirconyl chloride (ZrOCl₂), introduces residual chlorine that is detrimental to the performance of many catalysts. Research on Pt/CeO₂ catalysts demonstrates that residual Cl⁻ reduces the number of available oxygen vacancies and active sites for NO dissociation, inhibiting catalytic activity in automotive exhaust treatment. [1] By contrast, Zirconium Carbonate Hydroxide Oxide decomposes cleanly to zirconia, water, and carbon dioxide, inherently avoiding the introduction of performance-degrading halide contaminants. This makes it a preferred precursor for synthesizing high-purity, halide-free catalyst supports where maximum activity and lifetime are critical.

Evidence DimensionPresence of Performance-Degrading Residues
Target Compound DataNo inherent halide or nitrate residues upon calcination.
Comparator Or BaselineZirconyl Chloride Precursor: Leaves residual Cl⁻, which poisons active catalytic sites.
Quantified DifferenceElimination of a known catalyst deactivation pathway.
ConditionsSynthesis of supported metal catalysts (e.g., Pt/CeO₂) for applications like NO + CO reaction.

For catalyst manufacturers, selecting a halide-free precursor is a critical decision to prevent irreversible poisoning of active sites and ensure the final product meets performance and longevity specifications.

Calcination Temperature
Class-level inference
800–1000 °C lower than solid-state routes
Reported energy-saving synthesis pathway
Data to verify; source-specific review
Acetic Acid Reactivity
Head-to-head
Forms soluble zirconium acetate; ordinary hydrous zirconia does not react
Supports mild synthesis route evaluation
Ambient conditions

Energy-Efficient Manufacturing of Advanced Ceramics and Thermal Barrier Coatings

This compound is the material of choice for producing phase-pure tetragonal zirconia (t-ZrO₂) components at significantly lower temperatures than required for halide or nitrate precursors. This reduces energy expenditure and manufacturing costs for high-performance applications like solid oxide fuel cells, dental implants, and thermal barrier coatings where the tetragonal phase's mechanical properties are essential. [1]

Synthesis of High-Purity, Halide-Free Heterogeneous Catalysts

As a chlorine-free precursor, this material is ideal for synthesizing high-purity zirconia supports for automotive and industrial catalysts. Its use prevents the introduction of residual chlorides that are known to poison active metal sites and decrease catalytic efficiency and lifespan, ensuring optimal performance of the final catalyst product. [2]

High-Performance Media for Phosphate Remediation in Industrial Wastewater

Given its demonstrated high capacity for phosphate adsorption, basic zirconium carbonate is a suitable primary component for manufacturing sorbent media. It is particularly relevant for systems designed to remove phosphate from industrial effluent or in specialized filtration applications where consistent, high-efficiency anion removal is a primary operational requirement. [3]

Active Catalyst for Biomass Conversion via Synergistic Acid-Base Sites

In reactions such as the conversion of biomass-derived esters to γ-valerolactone (GVL), basic zirconium carbonate has shown higher activity than zirconium dioxide or hydroxide. Its inherent combination of Lewis acid (Zr⁴⁺) and basic sites allows it to function as a highly efficient, recyclable catalyst without the need for additional functionalization. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Biomass conversion catalyst screening
Reported catalytic activity context
MPV reduction yield and TOF verification
Advanced ceramic precursor
Low-temperature decomposition profile
ZrO₂ phase purity and particle size control
Ion-exchange material development
Phosphate adsorption capacity specification
Adsorption performance benchmarking
Zirconium salts synthesis
Acetic acid reactivity profile
Soluble zirconium acetate yield

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

305.789450 Da

Monoisotopic Mass

305.789450 Da

Heavy Atom Count

10

UNII

JNE0OSD75P

General Manufacturing Information

All other basic inorganic chemical manufacturing
Paint and coating manufacturing
Transportation equipment manufacturing
polishing compounds
Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi-: ACTIVE

Explore Compound Types